molecular formula C23H20N4O2S B5552688 N'-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE

N'-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE

Cat. No.: B5552688
M. Wt: 416.5 g/mol
InChI Key: ZBZFBHAQOYYOLJ-LFVJCYFKSA-N
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Description

N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a nitrogen atom

Properties

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-18-12-14-22(15-13-18)30(28,29)26-24-16-20-17-27(21-10-6-3-7-11-21)25-23(20)19-8-4-2-5-9-19/h2-17,26H,1H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZFBHAQOYYOLJ-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction . The general reaction scheme can be represented as follows:

Aldehyde/Ketone+HydrazideSchiff Base Hydrazone+Water\text{Aldehyde/Ketone} + \text{Hydrazide} \rightarrow \text{Schiff Base Hydrazone} + \text{Water} Aldehyde/Ketone+Hydrazide→Schiff Base Hydrazone+Water

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the C=N bond to a C-N bond, altering the compound’s properties.

    Substitution: Functional groups on the benzene or pyrazole rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is unique due to its specific structural features, such as the presence of both a pyrazole ring and a sulfonohydrazide group

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